molecular formula C15H17N3O3S B11258876 N-(2-methoxybenzyl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

N-(2-methoxybenzyl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No.: B11258876
M. Wt: 319.4 g/mol
InChI Key: VBSNQVBIIQCFBL-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, a dihydropyrimidinyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-methoxybenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired dihydropyrimidinyl compound. The final step involves the acylation of the dihydropyrimidinyl compound with acetic anhydride to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-METHOXYPHENYL)METHYL]-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H17N3O3S/c1-10-7-14(18-15(20)17-10)22-9-13(19)16-8-11-5-3-4-6-12(11)21-2/h3-7H,8-9H2,1-2H3,(H,16,19)(H,17,18,20)

InChI Key

VBSNQVBIIQCFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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